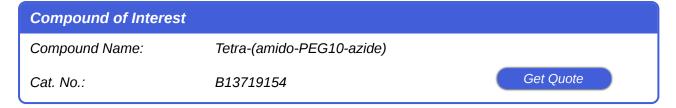


A Technical Guide to Tetra-functional PEG Azide for Advanced Applications

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Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core properties, experimental applications, and technical data associated with tetra-functional Poly(ethylene glycol) azide (4-arm PEG-N₃). It is designed to serve as a comprehensive resource for professionals in the fields of materials science, drug delivery, and tissue engineering.

Core Properties of Tetra-functional PEG Azide

Tetra-functional PEG azide is a multi-armed PEG derivative featuring four PEG arms extending from a central pentaerythritol core. Each arm is terminated with a reactive azide (–N₃) group.[1] This unique structure allows for the formation of crosslinked hydrogel networks and facilitates the conjugation of multiple molecules. The azide termini are key to its functionality, enabling highly efficient and specific reactions, primarily through "click chemistry".[1][2]

Physicochemical and Structural Data

The physicochemical properties of 4-arm PEG azide can be tailored by altering the molecular weight of the PEG arms. These polymers are characterized by a low polydispersity index (PDI), indicating a narrow distribution of molecular weights and a well-defined structure.[1] Key quantitative properties are summarized in the table below.



Property	Value / Description	Source(s)
Structure	Four PEG arms linked to a central pentaerythritol core, each with a terminal azide (– N ₃) group.	[1]
Common Molecular Weights (MW)	2,000 Da, 5,000 Da, 10,000 Da, 15,000 Da, 20,000 Da	[3]
Polydispersity Index (PDI)	Typically 1.02–1.05	[1]
Physical Form	White to off-white powder. Low MW variants (<2k Da) may appear as a wax-like solid.	[1]
Density	Approximately 1.125 g/mL	[1]
Solubility	Soluble in water, aqueous buffers, DMF, DMSO, chloroform, and methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether.	[1]
Storage Conditions	Long-term storage at -20°C or lower, protected from moisture.	

Key Applications and Experimental Data

The primary utility of 4-arm PEG azide lies in its ability to participate in bio-orthogonal click chemistry reactions. These reactions are characterized by high yields, selectivity, and biocompatibility, making them ideal for creating complex biomaterials.

Hydrogel Formation via Click Chemistry

Tetra-functional PEG azide is a principal component in the formation of biocompatible hydrogels. Crosslinking is typically achieved by reacting the terminal azide groups with molecules containing alkyne groups. This can be done via two main pathways:



- Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient reaction that uses a copper(I) catalyst to form a stable 1,4-disubstituted 1,2,3-triazole linkage.[4]
- Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for applications involving living cells, as it avoids catalyst-induced cytotoxicity. This reaction utilizes strained cyclooctynes (e.g., DBCO, BCN) that react spontaneously with azides.[2]

The mechanical and physical properties of the resulting hydrogels can be precisely tuned by varying the PEG molecular weight, polymer concentration, and the stoichiometry of the reactive groups.[3][5]

Quantitative Data on Hydrogel Properties

The following tables summarize key experimental data from studies on hydrogels formed using 4-arm PEG azide and its derivatives.

Table 2.1: Mechanical Properties of Tetra-PEG Hydrogels



PEG MW (kDa)	Polymer Conc. (% w/v)	Crosslinker Type	Storage Modulus (G')	Elastic Modulus (E)	Source(s)
10	13.5	bis(DIFO3)- peptide	~6000 Pa	-	[3]
15	13.5	bis(DIFO3)- peptide	~3500 Pa	-	[3]
20	13.5	bis(DIFO3)- peptide	~2000 Pa	-	[3]
20	2.0	4-arm PEG- OPSS	~400-800 Pa	-	[6]
20	-	4-arm PEG- OPSS	1712 ± 267 Pa	-	[6]
-	2.5	MMP- degradable peptide	-	~1 kPa	[7]
-	5.0	MMP- degradable peptide	-	-	[7]
-	10.0	MMP- degradable peptide	-	-	[7]
-	-	BSA	28.64 ± 1.21 kPa (Rupture Stress)	14.7 ± 2.4 Pa	[8]

Table 2.2: Physical Properties of Tetra-PEG Hydrogels



PEG MW (kDa)	Polymer Conc. (% w/v)	Calculated Mesh Size (nm)	Swelling Ratio	Source(s)
-	2.5	8.41	-	[7][9]
-	5.0	7.41	-	[7][9]
-	10.0	6.43	-	[7][9]
2.1	-	-	Dependent on peptide crosslinker	[10]
8.8	-	-	Dependent on peptide crosslinker	[10]

Drug Delivery and Bioconjugation

The well-defined structure of 4-arm PEG azide makes it an excellent candidate for drug delivery systems and bioconjugation. The four arms can be used to attach therapeutic agents, targeting ligands, or imaging probes.[3] The PEG backbone enhances the solubility and circulation time of the conjugated molecule while reducing its immunogenicity.[3] Studies have demonstrated the controlled release of proteins and nanoparticles from these hydrogel matrices, with release kinetics governed by diffusion and hydrogel degradation.[6][11][12]

Experimental Protocols Protocol for Hydrogel Formation via SPAAC

This protocol provides a general procedure for forming a hydrogel using 4-arm PEG azide and a dibenzocyclooctyne (DBCO)-functionalized crosslinker.

Materials:

- 4-arm PEG-Azide (e.g., 10 kDa)
- DBCO-functionalized crosslinker (e.g., DBCO-PEG-DBCO or a bis-DBCO peptide)



- Phosphate-buffered saline (PBS), pH 7.4
- Sterile, nuclease-free water

Methodology:

- Prepare Stock Solutions:
 - Dissolve 4-arm PEG-Azide in PBS to the desired final concentration (e.g., 20 mg/mL for a 2% w/v solution).
 - Dissolve the DBCO-crosslinker in PBS to a concentration that achieves a 1:1 stoichiometric ratio of azide to DBCO groups.
- Hydrogel Formation:
 - In a sterile microcentrifuge tube, add the 4-arm PEG-Azide solution.
 - Carefully add the equivalent volume of the DBCO-crosslinker solution to the tube.
 - Mix thoroughly by gentle pipetting or brief vortexing.
 - Immediately transfer the solution to the desired mold or well plate.
 - Allow the mixture to stand at room temperature (or 37°C) for gelation to occur. Gelation time can range from seconds to minutes depending on the concentration and reactivity of the precursors.
- Characterization:
 - Gelation Kinetics: Monitor the process using oscillatory rheology, identifying the gel point as the crossover of the storage modulus (G') and loss modulus (G").[7][9]
 - Mechanical Properties: After complete gelation, measure the storage modulus (G') and elastic modulus (E) using a rheometer or mechanical testing system.[3][6]
 - Swelling Ratio: Equilibrate a pre-weighed, lyophilized hydrogel sample in PBS. The swelling ratio is calculated as the ratio of the weight of the swollen gel to the weight of the



dry gel.[5]

Protocol for Protein Bioconjugation via SPAAC

This protocol outlines the steps for conjugating an azide-modified protein to a DBCO-functionalized molecule.

Materials:

- Azide-modified protein in an amine-free buffer (e.g., PBS, pH 7.4)
- DBCO-functionalized molecule (e.g., DBCO-PEG-payload)
- Anhydrous DMSO
- Size-exclusion chromatography (SEC) column for purification

Methodology:

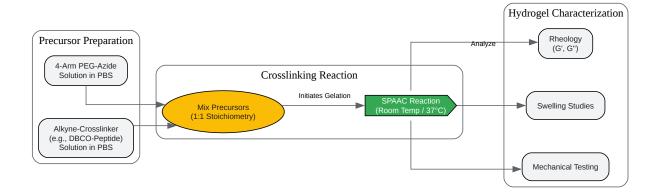
- · Prepare Reagents:
 - Determine the precise concentration of the azide-modified protein solution.
 - Prepare a stock solution of the DBCO-functionalized molecule in anhydrous DMSO (e.g., 10 mM).
- · Conjugation Reaction:
 - In a reaction vessel, add the azide-modified protein solution.
 - Add the DBCO-functionalized molecule stock solution to achieve a desired molar excess
 (a 2-4 fold molar excess is a common starting point). Ensure the final DMSO concentration is low (e.g., <5% v/v) to maintain protein stability.</p>
 - Incubate the reaction mixture at room temperature for 2-12 hours or at 4°C for 12-24 hours with gentle mixing.
- Purification and Analysis:



- Remove the excess, unreacted DBCO-reagent and purify the protein conjugate using sizeexclusion chromatography.
- Analyze the final product using SDS-PAGE, which will show a band shift corresponding to the successfully conjugated molecule. Mass spectrometry can be used to confirm the final molecular weight.

Visualized Workflows and Pathways

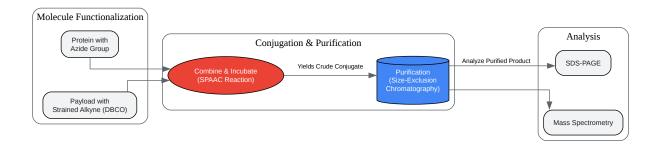
The following diagrams illustrate key experimental workflows involving tetra-functional PEG azide.



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Caption: Workflow for hydrogel formation using SPAAC click chemistry.





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Caption: General workflow for protein bioconjugation via SPAAC.

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- To cite this document: BenchChem. [A Technical Guide to Tetra-functional PEG Azide for Advanced Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b13719154#properties-of-tetra-functional-peg-azide]

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